molecular formula C13H22N2O2S B14157216 N-(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)octanamide CAS No. 714256-87-8

N-(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)octanamide

Cat. No.: B14157216
CAS No.: 714256-87-8
M. Wt: 270.39 g/mol
InChI Key: GFOGJPFTUMFQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)octanamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)octanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with a halogenated ketone in the presence of a base, leading to the formation of the thiazole ring . The reaction conditions often include solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)octanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

N-(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)octanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)octanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)octanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its long alkyl chain can influence its solubility and interaction with biological membranes, making it a valuable compound for various applications .

Properties

CAS No.

714256-87-8

Molecular Formula

C13H22N2O2S

Molecular Weight

270.39 g/mol

IUPAC Name

N-(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)octanamide

InChI

InChI=1S/C13H22N2O2S/c1-4-5-6-7-8-9-10(16)14-12-15-11(17)13(2,3)18-12/h4-9H2,1-3H3,(H,14,15,16,17)

InChI Key

GFOGJPFTUMFQCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1=NC(=O)C(S1)(C)C

solubility

5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.